molecular formula C5H8N4O B2934975 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one CAS No. 1342087-35-7

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2934975
CAS No.: 1342087-35-7
M. Wt: 140.146
InChI Key: RBSMUNOPWWBNQF-UHFFFAOYSA-N
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Description

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one (CAS 1342087-35-7) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a reactive hydrazinyl group, making it a highly versatile building block or intermediate for the synthesis of more complex, pharmacologically active molecules . Compounds based on the 3,4-dihydropyrazin-2(1H)-one scaffold are recognized as relevant pharmacophores and are efficiently used as constraints for peptide backbones, which can help in studying peptide conformation and developing novel peptidomimetics . This scaffold has been identified as an efficient tool for the construction of potent and selective opioid mimetics, demonstrating its relevance in neuropharmacology research . The hydrazine functional group is a key feature in many bioactive substances, and its presence in this molecule allows for further chemical transformations, such as condensations with various carbonyl-containing reagents (aldehydes, ketones) to create hydrazone derivatives or fused heterocyclic systems like pyrazoles . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydrazinyl-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-2-7-4(8-6)5(9)10/h2-3H,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSMUNOPWWBNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 1-methyl-1,2-dihydropyrazin-2-one with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of various diseases.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological activities. This interaction can result in the inhibition of enzymes, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Brominated Derivatives :

  • 3,5-Dibromo-1-methylpyrazin-2(1H)-one (CAS 87486-34-8, MW 267.91) contains bromine atoms at positions 3 and 3. Bromine increases molecular weight and introduces steric and electronic effects, enhancing electrophilicity at the pyrazinone ring. This compound is less nucleophilic than the hydrazinyl analog but may exhibit greater stability under reductive conditions (e.g., catalytic hydrogenation) .
  • 5-Bromo-1,2-dihydropyrazin-2-one (CAS 96%, MW 174.98) has a single bromine atom. Its melting point (115–119°C) and crystalline nature suggest higher rigidity compared to the hydrazinyl derivative, which likely has lower thermal stability due to the hydrazine group’s propensity for decomposition .

Aromatic and Alkoxy-Substituted Derivatives :

  • 3,6-Dibenzyl-5-methoxy-1,2-dihydropyrazin-2-one (CAS 132213-65-1) features benzyl and methoxy groups. In contrast, the hydrazinyl group enhances hydrophilicity, favoring solubility in polar solvents .
  • 5-(Pyridin-4-yl)-1,2-dihydropyrazin-2-one (CAS 1159819-68-7) incorporates a pyridine ring, enabling π-π stacking interactions.

Amino-Substituted Derivatives:

  • 3-(4-Aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one dihydrochloride (CAS 1201935-68-3) includes a cyclic amine (piperidine) linked via an amino group. The hydrochloride salt improves solubility in aqueous media, whereas the hydrazinyl analog’s uncharged hydrazine group may limit ionization-dependent solubility .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Trends Stability Notes
3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one C₅H₈N₄O 140.14 Hydrazinyl, Methyl High polar solubility Prone to oxidation
3,5-Dibromo-1-methylpyrazin-2(1H)-one C₅H₄Br₂N₂O 267.91 Bromine (×2), Methyl Low aqueous solubility Stable under reduction
5-Bromo-1,2-dihydropyrazin-2-one C₄H₃BrN₂O 174.98 Bromine Moderate solubility Crystalline, thermally stable
3,6-Dibenzyl-5-methoxy-1,2-dihydropyrazin-2-one C₁₉H₁₈N₂O₂ 306.36 Benzyl (×2), Methoxy Lipophilic Hydrolytically sensitive

Biological Activity

3-Hydrazinyl-1-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound with the molecular formula C5_5H8_8N4_4O. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro assays demonstrated that certain derivatives significantly inhibited the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50_{50} values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutics .

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies suggest that it can effectively bind to the main protease (Mpro_{pro}) of the virus:

  • Docking Studies : Binding affinities were calculated between -7.2 kcal/mol and -8.5 kcal/mol, suggesting strong interactions with the active site of Mpro_{pro}. This positions this compound as a potential lead compound for COVID-19 treatment .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and viral replication. Its hydrazine moiety is believed to facilitate these interactions through hydrogen bonding and π-stacking with aromatic residues in target proteins .

Study 1: Anticancer Activity Evaluation

A study published in Inorganic Chemistry evaluated the anticancer effects of several hydrazine derivatives, including this compound. The results indicated that:

CompoundCell LineIC50_{50} (µM)
This compoundMCF-715
This compoundA54925

This study underscores the selective cytotoxicity of the compound against specific cancer types .

Study 2: Antiviral Efficacy Against SARS-CoV-2

In another significant study focusing on antiviral applications, researchers synthesized several derivatives and tested them against SARS-CoV-2:

CompoundBinding Energy (kcal/mol)Target Protein
This compound-8.5Mpro_{pro}
Control Compound-6.0Mpro_{pro}

The results indicated that the hydrazine derivative exhibited superior binding affinity compared to control compounds, suggesting its potential as a therapeutic agent against COVID-19 .

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